molecular formula C13H12N4OS B2912416 N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013758-07-0

N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2912416
CAS No.: 1013758-07-0
M. Wt: 272.33
InChI Key: KFXCUSHVZGJZPU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with two methyl groups at positions 1 and 5, linked via a carboxamide bridge to a benzo[d]thiazol-2-yl moiety. Synthetic approaches for analogous compounds involve coupling pyrazole-3-carboxylic acids with amines using carbodiimide-based reagents (e.g., EDCI/HOBT) under mild conditions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-7-10(16-17(8)2)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXCUSHVZGJZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrazole Formation: The pyrazole ring is formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which play a key role in the inflammatory process .

Medicine

In medicine, this compound is being investigated for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the formulation of various products.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocyclic Systems

Compound 1 : N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-24-4)
  • Molecular Formula : C₂₂H₂₂N₄OS₂
  • Molecular Weight : 422.6 g/mol
  • Key Features: Replaces the pyrazole’s direct benzothiazole linkage with a tetrahydrobenzo[b]thiophen scaffold fused to benzothiazole.
  • Data Gaps: No biological activity or physicochemical properties (e.g., melting point, solubility) are reported .
Compound 2 : N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide (CAS: 1171514-43-4)
  • Molecular Formula : C₁₆H₁₀Cl₂N₄OS₂
  • Molecular Weight : 409.3 g/mol
  • Key Features : Integrates a dichlorothiophene carboxamide group, introducing electron-withdrawing chlorine atoms that may enhance electrophilic interactions in biological targets.
  • Data Gaps: No experimental data on bioactivity or stability .
Comparison Table :
Property Target Compound Compound 1 Compound 2
Core Heterocycle Pyrazole + benzothiazole Pyrazole + tetrahydrobenzo[b]thiophen Pyrazole + dichlorothiophene
Molecular Formula Not explicitly provided C₂₂H₂₂N₄OS₂ C₁₆H₁₀Cl₂N₄OS₂
Molecular Weight Estimated ~280–300 g/mol* 422.6 409.3
Substituents 1,5-dimethyl pyrazole 6-methyl tetrahydro ring 2,5-dichlorothiophene

*Based on structural analogy; exact value unavailable in evidence.

Functional Analogs with Reported Bioactivity

Compound 3 : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide (Patent: IN 2021)
  • Key Features : Combines benzothiazole with coumarin and benzimidazole moieties. Demonstrated broad-spectrum bioactivity against bacterial, fungal, and mycobacterial pathogens .
  • Biological Activity :
    • Anti-bacterial: Effective against drug-resistant strains (e.g., MDR-TB).
    • Anti-malarial: Moderate activity against Plasmodium falciparum.
    • Antioxidant: Scavenges free radicals in vitro.
  • Structural Contrast : The coumarin-benzimidazole extension likely enhances π-π stacking and hydrogen-bonding capabilities compared to the pyrazole-based target compound.

Discussion of Structural and Functional Implications

  • Impact of Heterocyclic Modifications :
    • Lipophilicity : Compound 1’s tetrahydrobenzo[b]thiophen system increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
    • Electron Effects : Compound 2’s chlorine atoms could stabilize charge-transfer interactions in enzyme binding pockets, a feature absent in the target compound.
  • However, the target compound’s lack of coumarin/benzimidazole groups may limit its spectrum without further derivatization .

Biological Activity

N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrazole carboxamide structure . Its molecular formula is C12H12N4OSC_{12}H_{12}N_4OS with a molecular weight of approximately 272.33 g/mol. The structure can be represented as follows:

N benzo d thiazol 2 yl 1 5 dimethyl 1H pyrazole 3 carboxamide\text{N benzo d thiazol 2 yl 1 5 dimethyl 1H pyrazole 3 carboxamide}

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit potent antimicrobial activity . Specifically, studies have shown that it inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves the inhibition of the enzyme DprE1, crucial for cell wall biosynthesis in bacteria.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects . In vitro studies demonstrated that it acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For instance, one study reported that certain pyrazole derivatives showed superior edema inhibition percentages compared to traditional anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines. Notably, compounds containing the pyrazole scaffold have been reported to inhibit the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways and bacterial cell wall synthesis.
  • Cell Cycle Modulation : The compound induces apoptosis in cancer cells by affecting cell cycle progression.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
AntimicrobialInhibits M. tuberculosis growth via DprE1 enzyme inhibition.
Anti-inflammatoryExhibits high COX-2 inhibitory activity with significant edema reduction.
AnticancerInduces apoptosis in MDA-MB-231 and HepG2 cells; potential for further development as an anticancer agent.

Q & A

Q. Table 1. Key Synthetic Conditions for Pyrazole-Benzothiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Amide couplingDMF, K₂CO₃, RT, 12h70–85
CyclizationHgO, glacial acetic acid, reflux42–62

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetProperty AnalyzedAccuracy (kcal/mol)
B3LYP6-31G(d)HOMO-LUMO gap±2.4
M06-2Xdef2-TZVPSolvation energy±1.8

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